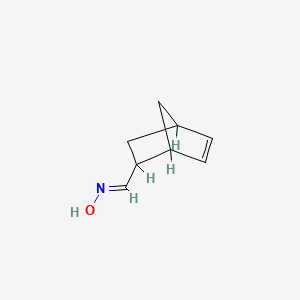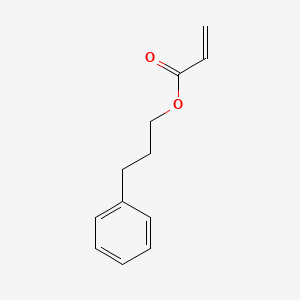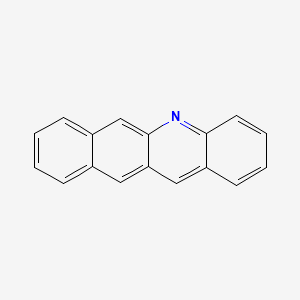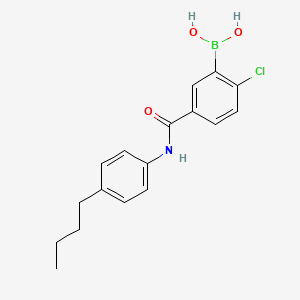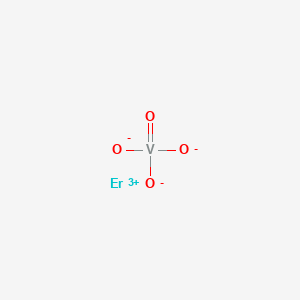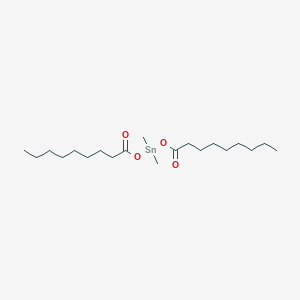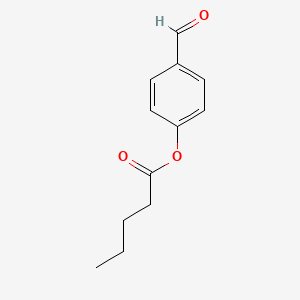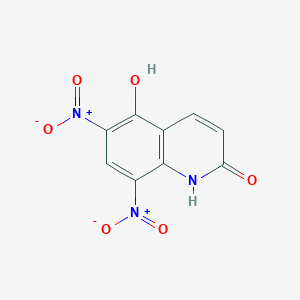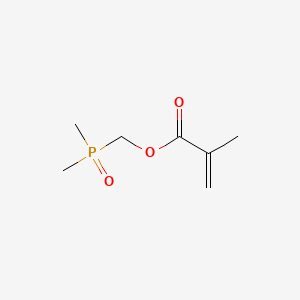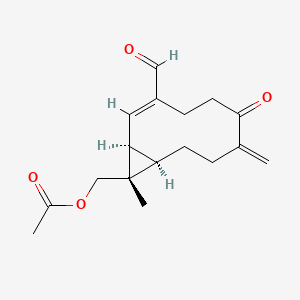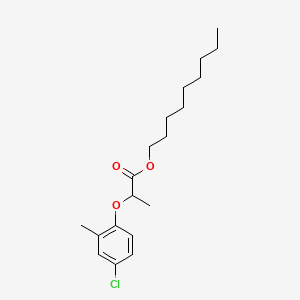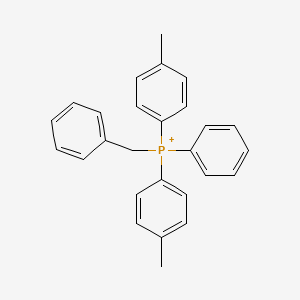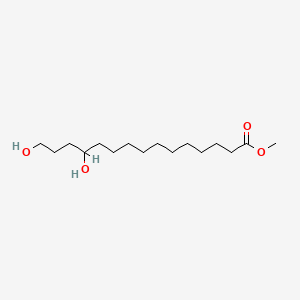
Methyl 12,15-dihydroxypentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 12,15-dihydroxypentadecanoate is an organic compound with the molecular formula C16H32O4 It is a methyl ester derivative of pentadecanoic acid, featuring hydroxyl groups at the 12th and 15th positions
準備方法
Synthetic Routes and Reaction Conditions
Methyl 12,15-dihydroxypentadecanoate can be synthesized through the esterification of 12,15-dihydroxypentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Methyl 12,15-dihydroxypentadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 12,15-diketopentadecanoate or 12,15-dicarboxypentadecanoate.
Reduction: Formation of 12,15-dihydroxypentadecanol.
Substitution: Formation of 12,15-dialkoxypentadecanoate or 12,15-diacylpentadecanoate.
科学的研究の応用
Methyl 12,15-dihydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which methyl 12,15-dihydroxypentadecanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 12,15-dihydroxypentadecanoic acid, which may interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
Methyl 12-hydroxypentadecanoate: Lacks the second hydroxyl group at the 15th position.
Methyl 15-hydroxypentadecanoate: Lacks the hydroxyl group at the 12th position.
Methyl 12,15-dihydroxyhexadecanoate: Contains an additional carbon in the chain.
Uniqueness
Methyl 12,15-dihydroxypentadecanoate is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and physical properties
特性
CAS番号 |
94232-81-2 |
|---|---|
分子式 |
C16H32O4 |
分子量 |
288.42 g/mol |
IUPAC名 |
methyl 12,15-dihydroxypentadecanoate |
InChI |
InChI=1S/C16H32O4/c1-20-16(19)13-9-7-5-3-2-4-6-8-11-15(18)12-10-14-17/h15,17-18H,2-14H2,1H3 |
InChIキー |
HMTRJANEHXPQRG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCC(CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


